Ethyl 2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2-(4-fluorophenyl)acetate is a chemical compound with the CAS Number: 587-88-2 . It has a molecular weight of 182.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for Ethyl 2-(4-fluorophenyl)acetate is1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)acetate is a powder that is stored at room temperature . The compound has a molecular weight of 182.19 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate is a chemical compound used in various scientific studies . Its applications span from pharmaceutical synthesis to agrochemical development.
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is typically used as a reagent or intermediate in organic synthesis .
- Results or Outcomes : The specific results or outcomes are not detailed in the sources. However, its use as a reagent or intermediate contributes to the synthesis of various organic compounds .
Application in Anticancer Research
- Field : Medicinal Chemistry
- Summary of Application : A biologically active benzofuran derivative of Ethyl 2-(4-fluorophenyl)acetate has been synthesized and studied for its anticancer activity .
- Methods of Application : The compound was synthesized from commercially available starting materials 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene in four steps .
- Results or Outcomes : The synthesized compound and its methyl derivative were tested for their anticancer activity. They were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against the HCT 116 cell line .
Application in Synthesis of Pyrones
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of pyrones .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is typically used as a reagent or intermediate in organic synthesis .
- Results or Outcomes : The specific results or outcomes are not detailed in the sources. However, its use as a reagent or intermediate contributes to the synthesis of various organic compounds .
Application in Synthesis of Methylenecyclopentane Derivatives
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of methylenecyclopentane derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is typically used as a reagent or intermediate in organic synthesis .
- Results or Outcomes : The specific results or outcomes are not detailed in the sources. However, its use as a reagent or intermediate contributes to the synthesis of various organic compounds .
Application in Synthesis of Indole Derivatives
- Field : Medicinal Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of indole derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is typically used as a reagent or intermediate in organic synthesis .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Synthesis of α-Acetoxy β-Amino Acid Derivatives
- Field : Organic Chemistry
- Summary of Application : Ethyl 2-(4-fluorophenyl)acetate can be used in the synthesis of α-acetoxy β-amino acid derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the sources. However, it is typically used as a reagent or intermediate in organic synthesis .
- Results or Outcomes : The specific results or outcomes are not detailed in the sources. However, its use as a reagent or intermediate contributes to the synthesis of various organic compounds .
Safety And Hazards
The safety information for Ethyl 2-(4-fluorophenyl)acetate indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJHHAOVXQCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207400 | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)acetate | |
CAS RN |
587-88-2 | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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